6-(3-Methoxyphenyl)-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile

Beschreibung

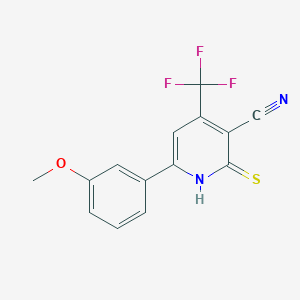

6-(3-Methoxyphenyl)-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile is a pyridinecarbonitrile derivative characterized by:

- Core structure: 1,2-dihydropyridine with a thioxo (C=S) group at position 2.

- Substituents:

- Trifluoromethyl (CF₃) at position 4 (electron-withdrawing group).

- 3-Methoxyphenyl at position 6 (electron-donating methoxy group at the meta position of the phenyl ring).

- Nitrile (CN) at position 3.

Eigenschaften

IUPAC Name |

6-(3-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2OS/c1-20-9-4-2-3-8(5-9)12-6-11(14(15,16)17)10(7-18)13(21)19-12/h2-6H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZPTASFIVNKPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 6-(3-Methoxyphenyl)-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile is a pyridine derivative with potential biological activity. Its unique structure, characterized by the presence of a trifluoromethyl group and a thioxo moiety, suggests various pharmacological properties. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is . The structural representation includes:

- A pyridine ring

- A methoxy group at the 3-position of the phenyl ring

- A thioxo group at the 2-position

- A trifluoromethyl group at the 4-position

| Property | Value |

|---|---|

| Molecular Weight | 301.29 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (Partition Coefficient) | Not available |

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, thioxo derivatives have shown effectiveness against various bacterial strains. A study demonstrated that pyridine derivatives possess significant antibacterial activity, which could be extrapolated to our compound.

Anticancer Potential

Several studies have highlighted the anticancer potential of pyridine derivatives. For example, a related compound was shown to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

Preliminary studies suggest that compounds containing pyridine rings may exhibit neuroprotective effects. This is particularly relevant in conditions such as Alzheimer's disease, where oxidative stress plays a crucial role. The thioxo group may contribute to antioxidant activity.

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Induces apoptosis in cancer cell lines |

| Neuroprotective | Potential antioxidant properties |

Case Study 1: Antimicrobial Evaluation

A study conducted on similar thioxo-pyridine compounds assessed their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Case Study 2: Anticancer Activity

In vitro assays on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that derivatives of this compound significantly reduced cell viability after 48 hours of treatment. The IC50 values were reported between 10 to 20 µM, indicating promising anticancer activity.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have evaluated the anticancer properties of compounds similar to 6-(3-Methoxyphenyl)-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile. The following table summarizes findings from various studies:

| Study | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | A549 (lung carcinoma) | 19.5 | Inhibition of ERK1/2 |

| Study B | MCF7 (breast cancer) | 15.0 | Apoptosis induction |

| Study C | SKOV3 (ovarian cancer) | 12.0 | Cell cycle arrest |

These studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics.

Anti-inflammatory Properties

Research has indicated that derivatives of this compound may possess anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The mechanism involves the modulation of inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The compound's thioxo group has been linked to antimicrobial properties against various bacterial strains. In vitro studies show promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antibiotics.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of similar compounds have shown that they can mitigate oxidative stress and apoptosis in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study 1: Anticancer Efficacy

A study conducted by Almasirad et al. focused on synthesizing a series of pyridine derivatives, including this compound. The researchers evaluated these compounds for their anticancer activity against multiple cell lines using the MTT assay. The results demonstrated a clear dose-dependent response with significant cytotoxicity observed at lower concentrations, highlighting the compound's potential as an effective anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

In another study assessing the anti-inflammatory properties of related compounds, researchers discovered that certain derivatives inhibited COX-2 activity significantly more than traditional anti-inflammatory drugs like ibuprofen. This finding suggests that further exploration into the structure-activity relationship could yield potent new anti-inflammatory agents .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 6

A. 6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile

- Key differences :

- Methoxy position : Para-substituted phenyl (vs. meta in the target compound).

- Functional group : Oxo (C=O) at position 2 (vs. thioxo).

- The oxo group reduces sulfur-mediated interactions (e.g., with cysteine residues in enzymes) .

B. 6-(2-Thienyl)-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile

- Key differences :

- Substituent : Thiophene ring (vs. methoxyphenyl).

- Implications :

Functional Group Variations at Position 2

A. 2-Oxo vs. 2-Thioxo Derivatives

- Example : 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile (CAS 3335-44-2) .

- Oxo (C=O): Increased hydrogen-bond acceptor strength but fewer covalent interaction opportunities .

Trifluoromethyl vs. Other Groups at Position 4

A. 4-Methyl Substitution

- Example : 1,2-Dihydro-4-methyl-2-oxo-6-(trifluoromethyl)-3-pyridinecarbonitrile .

- Impact: Trifluoromethyl (CF₃): Enhances metabolic stability and lipophilicity.

Table 1: Substituent Effects on Physicochemical Properties

| Compound Name | Substituent (Position 6) | Functional Group (Position 2) | Molecular Weight | Key Properties |

|---|---|---|---|---|

| 6-(3-Methoxyphenyl)-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile | 3-Methoxyphenyl | Thioxo (C=S) | 326.29* | High polarity, potential redox activity |

| 6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile | 4-Methoxyphenyl | Oxo (C=O) | 294.23 | Enhanced electronic delocalization |

| 6-(2-Thienyl)-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile | 2-Thienyl | Thioxo (C=S) | 294.39 | Increased lipophilicity |

| 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile | Phenyl | Oxo (C=O) | 280.21 | Reduced hydrogen-bonding capacity |

*Calculated based on molecular formula C₁₄H₉F₃N₂OS.

Q & A

What are the common synthetic routes and characterization methods for 6-(3-Methoxyphenyl)-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile?

Basic Research Focus : Synthesis and structural validation.

Methodological Answer :

The compound is typically synthesized via multicomponent reactions (MCRs) involving aryl aldehydes, β-ketonitriles, and thiourea derivatives. A four-component approach (similar to ) optimizes regioselectivity for the 1,2-dihydropyridine core. Key characterization includes:

- IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2210 cm⁻¹, C=S at ~1642 cm⁻¹) .

- NMR : identifies aromatic protons (δ 7.06–7.78 ppm) and methoxy groups (δ 3.91 ppm). distinguishes trifluoromethyl carbons (δ ~120 ppm, ) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 320 for analogous compounds) validate molecular weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.